molecular formula C10H15N3 B1329924 1-(Pyridin-3-ylmethyl)piperazine CAS No. 39244-80-9

1-(Pyridin-3-ylmethyl)piperazine

Cat. No. B1329924
M. Wt: 177.25 g/mol
InChI Key: UNGUQQBXDOAOQO-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

Piperazine-1-carboxylic acid tert-butyl ester (930 mg), 3-chloromethyl-pyridine hydrochloride (902 mg) and cesium carbonate (3.6 g) were reacted in DMF (5 ml), followed by further treatment with TFA, to obtain 1-pyridin-3-ylmethyl-piperazine (767 mg, 87%) as a pale brown oil.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
902 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.Cl.ClC[C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(O)(C(F)(F)F)=O>CN(C=O)C>[N:19]1[CH:20]=[CH:21][CH:22]=[C:17]([CH2:6][N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:18]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
902 mg
Type
reactant
Smiles
Cl.ClCC=1C=NC=CC1
Name
cesium carbonate
Quantity
3.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 767 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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